3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole
Overview
Description
The compound “3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with an allylsulfanyl group, a 2,2-dimethoxyethyl group, and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The other groups (allylsulfanyl, 2,2-dimethoxyethyl, and methyl) are attached to this ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its functional groups. The allylsulfanyl group might undergo reactions typical of alkenes, such as addition reactions . The 1,2,4-triazole ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its boiling point, melting point, and solubility would be influenced by the types of intermolecular forces present .Scientific Research Applications
Crystal Structure Analysis Crystal structure analysis of related triazole compounds has provided insights into their molecular interactions and stability. Such analyses contribute to understanding the compounds' physical and chemical properties, aiding in the development of applications based on their structural characteristics (Xu et al., 2006).
Antibacterial and Antifungal Activities Compounds in the 1,2,4-triazole family, including those with structures similar to 3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-methyl-4H-1,2,4-triazole, have demonstrated antibacterial and antifungal properties. This suggests their potential use in developing new antimicrobial agents for treating infections (Colanceska-Ragenovic et al., 2001).
Ligand Interactions and Complex Formation Studies on similar triazole compounds have revealed their ability to interact with metals and form stable complexes. This property is significant in fields like catalysis and material science, where such complexes can be used in various applications, including sensors, catalysts, and in materials with novel properties (Hordiichuk et al., 2017).
Fungicide, Phytotoxic and Cytotoxic Activities The synthesis of triazole derivatives using glycerol as a starting material has been explored. These derivatives have shown significant fungicidal activities, especially against certain plant pathogens, without exhibiting phytotoxic effects. This indicates the potential of these compounds in developing new fungicides or plant protection agents (Costa et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-5-6-16-10-12-11-8(13(10)2)7-9(14-3)15-4/h5,9H,1,6-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQPBVCPHMGHFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)CC(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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